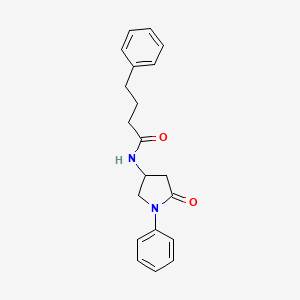

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(13-7-10-16-8-3-1-4-9-16)21-17-14-20(24)22(15-17)18-11-5-2-6-12-18/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUFUCUNNHLLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide typically involves the reaction of a substituted pyrrolidinone with a phenylbutanoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of substituted derivatives.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and inflammation.

Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide with structurally related compounds from the evidence, focusing on synthesis, physicochemical properties, and substituent effects.

Key Observations:

Structural Variations: The target compound lacks the pyrimidine ring present in most analogs (e.g., 10{1;4}, 10{2;1}), replacing it with a simpler 4-phenylbutanamide chain. Compound 3o () shares the 4-phenylbutanamide group but incorporates additional indole and pyridine moieties, which are absent in the target compound. These groups may contribute to π-π stacking interactions in enzyme binding, as seen in its anti-Chagas activity .

Synthetic Yields: Pyrimidine-based analogs (e.g., 10{1;5}) achieved higher yields (94%) compared to carboxamides with complex substituents (e.g., 10{1;4}: 28%). The target compound’s synthesis (inferred from ) likely involves similar amidation steps, but yields depend on the reactivity of the 4-phenylbutanoic acid precursor .

Physicochemical Properties: Melting points for pyrimidine-carboxamides range from 101°C to 196°C (), whereas the target compound’s aliphatic butanamide chain may reduce crystallinity, resulting in a lower melting point or resin-like consistency (as seen in 10{1;5}) . Spectral data (e.g., ¹H NMR δ ~7.2–7.4 ppm for aromatic protons) are consistent across analogs, confirming the stability of the pyrrolidinone core .

In contrast, the target compound’s butanamide group may favor interactions with hydrophobic binding pockets, similar to compound 3o’s anti-parasitic activity .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide is a synthetic compound with a complex structure that includes a pyrrolidinone ring and phenyl groups. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound features:

- Pyrrolidinone Ring: A five-membered lactam that contributes to the compound's stability and reactivity.

- Phenyl Groups: These enhance lipophilicity, potentially influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Reaction of Substituted Pyrrolidinone: The initial step involves reacting a substituted pyrrolidinone with phenylbutanoyl chloride.

- Use of Bases: Common bases like triethylamine are used to neutralize hydrochloric acid formed during the reaction.

- Refluxing Conditions: The reaction is conducted in solvents such as dichloromethane or toluene under reflux to ensure complete conversion.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

- Enzyme Interaction: The compound may bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation: It could interact with various receptors, modulating signal transduction pathways relevant to neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Potential Applications

- Neurological Disorders: The compound is being investigated for its potential as a pharmacophore in drug design targeting neurological conditions.

- Pain Management: Its structural characteristics suggest possible applications in developing analgesics.

- Biochemical Assays: It can be utilized in assays to study enzyme interactions and receptor bindings.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide | Contains an oxadiazole ring | Different functional group leading to distinct biological properties |

| N-(5-oxo-1-pyrrolidinyl)-3-phenyloctanamide | Longer aliphatic chain | Variability in hydrophobicity affecting pharmacokinetics |

| N-(5-(4-methylphenyl)pyrrolidin-3-yloxy)butanamide | Substituted pyrrolidine ring | Potentially altered receptor binding characteristics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)-4-phenylbutanamide, and how is its purity validated?

- Methodology :

- The synthesis typically involves multi-step reactions starting from 4-phenylbutanoic acid derivatives. For example, coupling reactions with 5-oxo-1-phenylpyrrolidin-3-amine under peptide-like conditions (e.g., using carbodiimide coupling agents like EDC or DCC) are common .

- Key steps include:

Activation of the carboxylic acid (e.g., 4-phenylbutanoic acid) using a coupling agent.

Reaction with the pyrrolidinone amine in anhydrous solvents (e.g., DMF or dichloromethane).

Purification via column chromatography or recrystallization .

- Validation :

- Purity is confirmed by ¹H/¹³C NMR (e.g., δ 2.54 ppm for butanamide CH₂ groups, δ 174.04 ppm for carbonyl carbons) .

- Mass spectrometry (ESI) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 427 for related analogs) .

Q. What structural features of This compound influence its reactivity and bioactivity?

- Key Features :

- The pyrrolidinone ring (5-oxo-pyrrolidine) introduces conformational rigidity and hydrogen-bonding capacity via the lactam group .

- The 4-phenylbutanamide tail enhances lipophilicity, potentially improving membrane permeability .

- Steric effects from the phenyl groups may limit rotational freedom, affecting target binding .

- Analytical Tools :

- X-ray crystallography (for analogs) reveals bond angles and dihedral angles critical for interactions .

- Density Functional Theory (DFT) calculations predict electronic properties of the carbonyl and amide groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved across studies?

- Approach :

- Solvent Effects : Compare NMR data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), which influence chemical shifts .

- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., rotameric states of the butanamide chain) .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

- Methodology :

- Catalytic Optimization : Use N-hydroxysuccinimide (NHS) esters to improve coupling efficiency (yields >80% reported for analogs) .

- Temperature Control : Maintain reactions at 0–5°C during coupling to suppress racemization .

- Workup Protocols : Employ aqueous washes (e.g., 10% citric acid) to remove unreacted amines or acids .

- Case Study :

- A 67% yield was achieved for a related compound using ethyl acetate as the reaction solvent and silica gel chromatography for purification .

Q. How do structural modifications (e.g., halogenation or methoxy substitutions) alter bioactivity?

- SAR Insights :

- Halogenation (e.g., Cl or F at the phenyl ring) enhances metabolic stability and target affinity (e.g., CYP51 inhibition in Trypanosoma cruzi) .

- Methoxy groups increase solubility but may reduce blood-brain barrier penetration .

- Experimental Design :

- Synthesize analogs with systematic substitutions.

- Test bioactivity in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate with logP values .

Contradiction Analysis

- Issue : Discrepancies in reported NMR shifts for the pyrrolidinone carbonyl (δ 171–174 ppm).

- Resolution : Differences arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Use internal standards (e.g., TMS) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.